4-(3-Fluorophenyl)oxazole
Overview
Description
“4-(3-Fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H6FNO. It has a molecular weight of 163.15 . It’s a building block used in research .
Synthesis Analysis
The synthesis of oxazoles, including “this compound”, can be achieved through various methods. One common method is the cyclodehydration of amide oximes, which uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis
The structure of “this compound” and similar compounds has been elucidated using spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring, and nucleophilic substitution reactions, which often occur at the carbon atom at position 2 on the oxazole ring due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .Physical and Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell. The ring structure of Oxazole is planar and aromatic. The aromaticity is due to the 6 π electrons forming a conjugated system .Scientific Research Applications
Hypolipidemic Activities
4-(3-Fluorophenyl)oxazole derivatives, like 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid, have been studied for their hypolipidemic effects. These compounds have shown potent hypolipidemic activities in rats, with some derivatives outperforming known drugs like clofibrate. They also exhibit an improved antiarteriosclerosis index and inhibition of platelet aggregation (Moriya et al., 1986).
Fluorescence Imaging and Sensing
Oxazole-type fluorophores, which include derivatives of this compound, show increased fluorescence intensity upon interaction with nucleic acids. This property makes them valuable tools for nucleic acid-sensing and fluorescence imaging, particularly in studying the dynamics of structures like G-quadruplexes in biological phenomena (Ma et al., 2021).
Antiproliferative Activity
Certain this compound derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds, which include a variety of heterocycle moieties, displayed significant activity in vitro, comparable to positive controls like 5-fluorouracil (Liu et al., 2009).
Polymer Synthesis and Characterization
This compound derivatives have been utilized in the synthesis and characterization of polymers. These compounds, differing in the number and position of substituents, aid in producing polymerswith varying properties like solubility, glass transition temperature, and decomposition temperature. These polymers find potential applications in areas requiring materials with specific thermal and solubility characteristics (Maier & Schneider, 1998).
Photoluminescence and Delayed Fluorescence
Studies on bis(4-fluorophenyl) substituted oxazole derivatives have revealed their significant role in packing geometry and photophysical properties. The orientation of these compounds in the molecular structure influences their photoluminescence quantum yields and delayed fluorescence properties. This makes them relevant in the development of materials for optoelectronic applications (Guo et al., 2020).
Antimicrobial and Antifungal Activity
This compound derivatives have also been explored for their antimicrobial and antifungal properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial and antifungal agents (Бігдан, 2021).
Fluorescence Probes for Sensing Applications
Derivatives of this compound have been employed in the development of fluorescent probes. These compounds exhibit sensitivity to pH changes and selectivity in metal cation sensing, making them useful in various analytical and diagnostic applications (Tanaka et al., 2001).
Electronic and Optical Properties
Investigations into this compound derivatives have provided insights into their structural, electro-optical, charge transport, and nonlinear optical properties. These studies are crucial for their applications in organic electronics, such as organic light-emitting diodes and thin-film transistors (Irfan et al., 2018).
Mechanism of Action
While the specific mechanism of action for “4-(3-Fluorophenyl)oxazole” is not mentioned, oxazole derivatives have been found to possess various biological activities. For instance, they have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . Molecular docking studies on similar compounds suggest that their mechanism of action could involve binding to certain targets, such as the DNA gyrase subunit b .
Safety and Hazards
Future Directions
Oxazole and its derivatives, including “4-(3-Fluorophenyl)oxazole”, have been the focus of considerable research due to their wide range of biological activities. They serve as the structural basis for several drugs and have potential for further exploration in the field of medicinal chemistry . The future directions in this field could involve the synthesis of various oxazole derivatives and screening them for their various biological activities .
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSVYXCQRFTJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625274 | |
Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620971-54-2 | |
Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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